2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione
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Description
Synthesis Analysis
Indane-1,3-dione, a key component of the compound, can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular structure of 2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione is complex, allowing it to be used in various scientific research applications. The structure enables the investigation of various biological processes, drug development, and understanding molecular interactions.Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Scientific Research Applications
Research on Toxicity and Safety
Compounds similar to 2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione, such as aromatic amino compounds, are investigated for their toxicity profiles to ensure safety in industrial applications and pharmaceutical product development. For instance, the study of toxic encephalopathy and methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine poisoning illustrates the importance of understanding the toxicological effects of these compounds on human health (Tao et al., 2022).
Environmental Impact Studies
Research also extends to assessing the environmental exposure and impact of related chemicals, especially those used as pesticides or found in consumer products. Studies on organophosphorus and pyrethroid pesticides' exposure, for instance, provide insights into the extent of environmental and human exposure to these chemicals, informing public health policy and regulatory actions (Babina et al., 2012).
Biomarker Identification for Disease Diagnosis
Compounds with similar structures or functionalities are studied for their potential as biomarkers in disease diagnosis. For example, urinary volatile organic compounds have been explored as potential biomarkers for renal cell carcinoma, highlighting the role of chemical compounds in non-invasive diagnostic methods (Wang et al., 2016).
Understanding Metabolism and Drug Interactions
Research into the metabolism of related compounds, such as the study on metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine, contributes to our understanding of drug metabolism and interactions, guiding safer and more effective therapeutic applications (Balani et al., 1995).
Exploring Therapeutic Applications
Investigations into compounds like nitisinone (related by virtue of being a specialized chemical used in medical treatment) for disorders of tyrosine metabolism, such as hereditary tyrosinemia type 1, illustrate the therapeutic applications of chemical compounds in treating rare diseases (Lock et al., 2014).
properties
IUPAC Name |
2-[(E)-(4,6-dimethylpyridin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-7-11(2)19-15(8-10)18-9-14-16(20)12-5-3-4-6-13(12)17(14)21/h3-9,20H,1-2H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWVFYDBEQBLMC-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione |
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